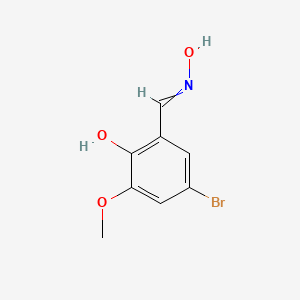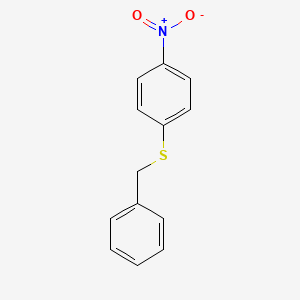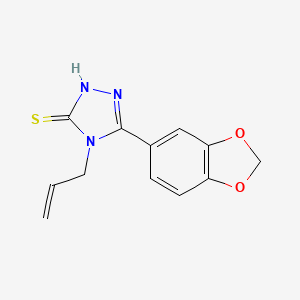![molecular formula C7H8N4S3 B1332682 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 124425-81-6](/img/structure/B1332682.png)
5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound "5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This class of compounds is known for its diverse pharmacological activities and its potential use in various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions and the use of various substituents to modify the core structure for desired properties. For example, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, other derivatives, such as the adamantane-1,3,4-thiadiazole hybrids, were synthesized and their crystal structures determined at low temperature . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported and characterized by various spectroscopic techniques and single-crystal X-ray diffraction . The molecular structure in the crystalline phase of these compounds often reveals interesting features such as hydrogen bonding and the orientation of substituents, which can influence the compound's properties and interactions .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives can participate in various chemical reactions, primarily due to the presence of reactive functional groups such as the amino group. The reactivity can be influenced by the nature of the substituents attached to the thiadiazole ring. For example, the presence of halogen substituents can lead to isostructural behavior and the formation of supramolecular constructs . The interactions between molecules, including hydrogen bonding and (\pi)-interactions, are crucial in the formation of these structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter these properties. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a notable first-order hyperpolarizability, suggesting potential applications as a nonlinear optical (NLO) material . The vibrational analysis of these compounds, as well as their electronic properties, can be studied using spectroscopic methods and quantum chemical calculations . The crystallographic studies provide insights into the solid-state properties, such as the unit cell parameters and the nature of intermolecular interactions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Syntheses and Structural Studies : 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and characterized using various techniques such as IR, NMR, and X-ray diffraction. The structures of these compounds are often stabilized through intramolecular and intermolecular hydrogen bonding, indicating complex molecular interactions. These studies also involve the use of Density Functional Theory (DFT) for geometry optimization, comparing the obtained geometrical parameters with single crystal X-ray data. These compounds exhibit stability as indicated by the negative values of HOMO and LUMO energies, suggesting potential for various applications (Dani et al., 2013).
Biological and Pharmacological Applications
Antiproliferative and Antimicrobial Properties : The core structure of 1,3,4-thiadiazole, which is similar to the chemical , has been used predominantly as a pharmacological scaffold. Schiff bases derived from such compounds have been designed, synthesized, and shown to possess significant biological activities including DNA protective abilities and strong antimicrobial activities against various strains. Some compounds have also exhibited cytotoxicity against cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).
Fluorescence Studies
Spectroscopic and Theoretical Studies : Compounds related to 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine have been studied for fluorescence effects. These effects are influenced by molecular aggregation, charge transfer effects, and the presence of specific functional groups like the secondary amine moiety. The research combines experimental and theoretical methods (like DFT) to understand the microscopic origins of these phenomena, indicating potential applications in fields requiring fluorescence-based techniques (Matwijczuk et al., 2018).
Material Science Applications
Dyeing Performance of Thiadiazole Derivatives : Thiadiazole derivatives, related to 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine, have been synthesized and characterized for their dyeing performance on nylon fabric. The compounds have been assessed based on their yield, melting point, elemental analysis, and spectroscopic data, indicating potential applications in the textile industry (Malik et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S3/c1-4-9-5(2-12-4)3-13-7-11-10-6(8)14-7/h2H,3H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBXUQMWJJWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363629 | |
| Record name | 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine | |
CAS RN |
124425-81-6 | |
| Record name | 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)


